2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid
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Overview
Description
2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid is a synthetic organic compound characterized by its unique structure, which includes dichloro, thiophene, and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorophenol with 3-oxo-3-thiophen-2-ylprop-1-enyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]propionic acid
- 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]butyric acid
Comparison: Compared to its analogs, 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid exhibits unique properties due to the presence of the acetic acid moiety.
Properties
CAS No. |
7235-54-3 |
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Molecular Formula |
C15H10Cl2O4S |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl2O4S/c16-14-9(3-5-10(18)12-2-1-7-22-12)4-6-11(15(14)17)21-8-13(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
NEFNTKXPJAWGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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